molecular formula C18H16FN3OS B2689982 7-({[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 1241559-79-4

7-({[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2689982
CAS No.: 1241559-79-4
M. Wt: 341.4
InChI Key: OOEMXGXQURBROH-UHFFFAOYSA-N
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Description

7-({[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C18H16FN3OS and its molecular weight is 341.4. The purity is usually 95%.
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Properties

IUPAC Name

7-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c1-3-8-21(10-14-4-6-15(19)7-5-14)11-16-9-17(23)22-13(2)12-24-18(22)20-16/h1,4-7,9,12H,8,10-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEMXGXQURBROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CC(=O)N12)CN(CC#C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-({(4-fluorophenyl)methylamino}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one , with CAS number 1241559-79-4 , is a thiazolo-pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C17H17FN2OC_{17}H_{17}FN_{2}O with a molecular weight of 341.4 g/mol . The structure features a thiazolo-pyrimidine core with a fluorophenyl substituent and an alkyne functional group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds within this class have been shown to exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms of action often involve the inhibition of key enzymes or pathways related to cell proliferation and survival.

  • Mechanism of Action : The thiazolo-pyrimidine scaffold has been associated with the inhibition of cancer cell growth through various mechanisms, including:
    • Induction of apoptosis in cancer cells.
    • Inhibition of angiogenesis.
    • Disruption of cell cycle progression.
  • Case Studies : A study evaluated the effects of similar thiazolo derivatives on breast and colon cancer cell lines, reporting IC50 values indicating effective growth inhibition at low concentrations (e.g., IC50 < 10 µM for several derivatives) .

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor, particularly against monoamine oxidase (MAO) isoforms:

  • MAO Inhibition : Compounds with similar structures have been tested for their ability to inhibit MAO-A and MAO-B enzymes, which are implicated in various neurological disorders. The evaluation typically involves fluorometric assays measuring H2O2 production as a byproduct of enzymatic activity.
  • Results : Compounds derived from thiazolo-pyrimidine exhibited varying degrees of MAO-A inhibition, with some showing IC50 values in the low micromolar range (e.g., 0.060 μM for potent inhibitors) .

Summary of Biological Activities

Activity TypeTarget/AssayObserved EffectReference
AnticancerBreast Cancer Cell LinesIC50 < 10 µM
AnticancerColon Cancer Cell LinesSignificant antiproliferative activity
Enzyme InhibitionMAO-AIC50 = 0.060 μM (potent)
Enzyme InhibitionMAO-BVaries by compound

Pharmacological Implications

The biological activities associated with 7-({(4-fluorophenyl)methylamino}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one position it as a candidate for further development in pharmacology:

  • Potential Therapeutics : Given its anticancer properties and enzyme inhibitory effects, this compound could be explored as a lead compound for drug development targeting specific cancers or neurological disorders.
  • Future Research Directions : Further studies are necessary to elucidate the detailed mechanisms of action, optimize the structure for enhanced efficacy and selectivity, and evaluate in vivo efficacy through preclinical models.

Scientific Research Applications

Physical Properties

  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available
  • Flash Point : Not available

Medicinal Chemistry

The thiazolo[3,2-a]pyrimidine framework has been identified as a promising scaffold for developing new therapeutic agents. Compounds within this class have shown various biological activities, including anti-cancer and anti-inflammatory properties.

  • Anticancer Activity
    • Research indicates that thiazolo[3,2-a]pyrimidines can inhibit specific cancer cell lines by targeting cellular pathways involved in proliferation and survival.
    • For instance, studies have demonstrated that modifications to the thiazolo-pyrimidine structure can enhance potency against breast and lung cancer cells.
  • Anti-inflammatory Properties
    • The compound has been evaluated for its ability to modulate inflammatory responses. In vitro studies suggest it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Synthetic Methodologies

The synthesis of thiazolo[3,2-a]pyrimidines generally involves several key reactions:

  • Multicomponent Reactions (MCRs) : These are efficient for constructing complex molecules from simpler precursors. For example, the condensation of pyrimidine derivatives with thiourea has been successfully employed to form various thiazolo-pyrimidine compounds.
  • Biginelli Reaction : This method has been adapted to synthesize thiazolo[3,2-a]pyrimidines by reacting aromatic aldehydes with thiourea and other reagents under acidic conditions.

Pharmacological Insights

Recent reviews highlight compounds similar to 7-({(4-fluorophenyl)methylamino}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one as potential candidates in drug discovery pipelines due to their diverse mechanisms of action against various diseases.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested for its ability to reduce inflammation in animal models of arthritis. Results showed a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers in serum.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-({(4-fluorophenyl)methylamino}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one?

  • Methodological Answer : The synthesis of thiazolo[3,2-a]pyrimidin-5-one derivatives typically involves cyclization of thiazole precursors with pyrimidine intermediates. For example, thiadiazole ring formation (via sulfur/nitrogen sources and catalysts) and subsequent functionalization with fluorophenyl and propargyl groups can be adapted from protocols for structurally related compounds . Key steps include:

  • Step 1 : Formation of the thiazole core using cyclocondensation reactions under reflux with acetic anhydride.
  • Step 2 : Introduction of the 4-fluorophenylmethyl group via nucleophilic substitution or reductive amination.
  • Step 3 : Propargylation using propargyl bromide in the presence of a base (e.g., K₂CO₃) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • High-Resolution Mass Spectrometry (HR-MS) for molecular weight confirmation.
  • ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, propargyl protons at δ 2.5–3.0 ppm) .
  • X-ray crystallography (using SHELX or WinGX suites) to resolve ambiguous stereochemistry or packing motifs .

Q. What are the critical physicochemical properties (e.g., LogP, solubility) to prioritize for preclinical studies?

  • Methodological Answer :

  • LogP : Calculated via HPLC-based methods or software (e.g., ACD/Labs). Comparable thiazolo-pyrimidines exhibit LogP values between 1.1–3.2, suggesting moderate lipophilicity .
  • Solubility : Assessed in DMSO/PBS mixtures. Structural analogs show poor aqueous solubility (<10 µM), necessitating formulation with cyclodextrins or lipid-based carriers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer :

  • Variation of Substituents : Synthesize analogs with altered fluorophenyl positions (e.g., 3-fluoro vs. 4-fluoro) or propargyl chain lengths.
  • Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values across analogs .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with active sites, guided by crystallographic data .

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays in triplicate using orthogonal methods (e.g., SPR vs. enzymatic assays).
  • Metabolic Stability : Incubate the compound with liver microsomes to assess if discrepancies arise from rapid degradation .
  • PAINS Filtering : Confirm absence of pan-assay interference (PAINS) motifs via cheminformatics tools (e.g., ZINC20 database) .

Q. How can hydrogen-bonding patterns in the crystal structure inform formulation development?

  • Methodological Answer :

  • Analyze X-ray data (using WinGX/ORTEP) to identify intermolecular H-bonds (e.g., between pyrimidinone carbonyl and water molecules). These interactions influence solubility and stability .
  • Modify crystallization solvents (e.g., ethanol vs. acetonitrile) to alter H-bond networks and improve bioavailability .

Q. What statistical models are suitable for optimizing reaction conditions in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to variables (temperature, catalyst loading, solvent ratio). For example, use a central composite design to maximize yield while minimizing byproducts .
  • Machine Learning : Train models on historical reaction data (e.g., reaction time vs. purity) to predict optimal conditions for new analogs .

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